2,4-Dimethyl-6-phenylpiperidine
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Overview
Description
2,4-Dimethyl-6-phenylpiperidine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This particular compound is characterized by the presence of two methyl groups at the 2 and 4 positions and a phenyl group at the 6 position. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-phenylpiperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-substituted 8-nonen-4-amines via intramolecular hydroamination in the presence of a catalyst can yield 2,6-disubstituted piperidines with high selectivity . Another approach involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multistep processes that include hydrogenation, cyclization, and functionalization reactions. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert pyridine derivatives to piperidines.
Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium for hydrogenation, and various catalysts for cyclization and substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2,4-Dimethyl-6-phenylpiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Piperidine derivatives are studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-phenylpiperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives can act as enzyme inhibitors, receptor agonists, or antagonists, depending on their structure and functional groups. These interactions can modulate various biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dimethyl-6-phenylpiperidine include other substituted piperidines, such as:
- 2,6-Dimethylpiperidine
- 2-Phenylpiperidine
- 4-Methylpiperidine
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique biological and chemical properties. The presence of both methyl and phenyl groups can enhance its stability, reactivity, and potential interactions with biological targets .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2,4-dimethyl-6-phenylpiperidine |
InChI |
InChI=1S/C13H19N/c1-10-8-11(2)14-13(9-10)12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 |
InChI Key |
ALFLCFVDQGRPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC(C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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